molecular formula C18H21N5O3 B15030268 7-ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 371226-15-2

7-ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15030268
CAS No.: 371226-15-2
M. Wt: 355.4 g/mol
InChI Key: RONDZKWDQFQLNH-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core structure with fused heterocyclic rings, including a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene backbone. Key functional groups include a 7-ethyl substituent, a 6-imino group, a 2-oxo moiety, and a 3-methoxypropyl carboxamide side chain. Crystallographic tools like SHELX and ORTEP-III are critical for resolving its 3D geometry, while refinement programs like SIR97 enable precise structural validation.

Properties

CAS No.

371226-15-2

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

7-ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C18H21N5O3/c1-3-22-15(19)12(17(24)20-8-6-10-26-2)11-13-16(22)21-14-7-4-5-9-23(14)18(13)25/h4-5,7,9,11,19H,3,6,8,10H2,1-2H3,(H,20,24)

InChI Key

RONDZKWDQFQLNH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NCCCOC)C(=O)N3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be achieved through multiple synthetic routes. One common method involves the electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals. These radicals then undergo intramolecular cyclization with adjacent (hetero)arenes to form the desired tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrochemical setups to facilitate the decarboxylation process. The use of mediators such as nBu4NBr can enhance the efficiency of the reaction under exogenous-oxidant- and metal-free conditions .

Chemical Reactions Analysis

Types of Reactions

7-ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo-derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Substitution reactions can occur at various positions on the tricyclic ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions typically occur under mild to moderate conditions to preserve the integrity of the tricyclic structure.

Major Products Formed

The major products formed from these reactions include various oxo-derivatives, amine derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s tricyclic architecture and heteroatom-rich framework invite comparison with other polycyclic systems, particularly those with nitrogen and oxygen substituents. Below is a comparative analysis based on structural motifs and electronic properties:

Table 1: Structural Comparison with Related Compounds

Compound Name Core Structure Key Functional Groups Potential Applications
7-Ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide Tricyclic (N/O-rich) Ethyl, imino, oxo, methoxypropyl carboxamide Undisclosed (likely drug discovery)
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclic (β-lactam) Tetrazole, thiadiazole, thioether Antibiotic (cephalosporin analog)
(6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclic (β-lactam) Pivalamido, thiadiazole, thioether Antibiotic (cephalosporin derivative)

Key Observations:

Core Structure: The target compound’s tricyclic system contrasts with the bicyclic β-lactam frameworks of cephalosporin analogs .

Functional Groups: The 3-methoxypropyl carboxamide side chain differs from the thiadiazole and tetrazole groups in cephalosporins, which are critical for bacterial target interactions . The imino and oxo groups may confer unique electronic properties, aligning with the principle that "isovalency" (similar valence electron configurations) can lead to analogous reactivity .

Electronic Character : While the tricyclic system’s electron density distribution is undefined in the evidence, its nitrogen-rich core could mimic transition states in enzymatic reactions, a strategy seen in protease inhibitors.

Methodological Considerations for Structural Analysis

The compound’s characterization likely relies on crystallographic software such as:

  • SHELX : For structure solution and refinement, particularly for small molecules .
  • ORTEP-III : For graphical representation of thermal ellipsoids and molecular geometry .
  • SIR97 : For direct-methods structure determination and least-squares refinement .

These tools are indispensable for resolving stereochemical complexities inherent in polycyclic systems.

Biological Activity

The compound 7-ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activities that warrant detailed investigation. This article aims to provide an overview of its biological activity based on available research findings and data.

Chemical Structure and Properties

The compound's intricate structure includes a triazatricyclo framework and multiple functional groups that may influence its biological interactions. Its molecular formula is C24H30N4O3C_{24}H_{30}N_{4}O_{3} with a molecular weight of approximately 434.53434.53 g/mol.

PropertyValue
Molecular FormulaC24H30N4O3
Molecular Weight434.53 g/mol
IUPAC Name7-ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the imino group and the triazatricyclo structure suggests potential interactions with protein kinases and other enzymes critical for cell proliferation and survival.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance:

  • In vitro studies demonstrated that related triazatricyclo compounds induced apoptosis in various cancer cell lines at nanomolar concentrations.
  • IC50 values for these compounds ranged from 0.0250.025 to 22 μM across different tumor types, indicating potent growth inhibition.

Kinase Inhibition Profile

The compound's structural characteristics suggest it may function as a multikinase inhibitor:

  • Kinase Profiling : Preliminary data indicate that compounds in this class inhibit key kinases such as CDK4 and CDK6, which are crucial for cell cycle regulation.
  • Growth Inhibition : Studies have shown that treatment with similar compounds leads to growth arrest in tumor cells by blocking essential signaling pathways.

Case Studies

  • Study on Related Compounds : A study involving a structurally analogous compound reported significant cytotoxicity against breast cancer cell lines with a GI50 value of 0.250.25 μM .
  • Multikinase Inhibitor Analysis : Research on a related triazine derivative highlighted its effectiveness in inhibiting multiple kinases associated with tumor growth and metastasis .

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